1-Bromo-2-methyl-4-(pentyloxy)benzene
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Overview
Description
1-Bromo-2-methyl-4-(pentyloxy)benzene is an organic compound with the molecular formula C12H17BrO. It is a derivative of bromobenzene, where the bromine atom is substituted at the first position, a methyl group at the second position, and a pentyloxy group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-4-(pentyloxy)benzene can be synthesized through a multi-step process involving the bromination of 2-methyl-4-(pentyloxy)benzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-4-(pentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative without the bromine substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Formation of 2-methyl-4-(pentyloxy)phenol or 2-methyl-4-(pentyloxy)aniline.
Oxidation: Formation of 2-methyl-4-(pentyloxy)quinone.
Reduction: Formation of 2-methyl-4-(pentyloxy)benzene.
Scientific Research Applications
1-Bromo-2-methyl-4-(pentyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, which are then tested for their pharmacological properties.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-(pentyloxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The reaction proceeds through the formation of a transition state or an intermediate, depending on the reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(pentyloxy)benzene: Similar structure but lacks the methyl group at the second position.
2-Bromo-4-(pentyloxy)benzene: Bromine atom is at the second position instead of the first.
1-Bromo-2-methyl-4-(butyloxy)benzene: Similar structure but with a butyloxy group instead of a pentyloxy group.
Uniqueness
1-Bromo-2-methyl-4-(pentyloxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both a bromine atom and a pentyloxy group provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-methyl-4-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-3-4-5-8-14-11-6-7-12(13)10(2)9-11/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGGRCAHDYGBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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